Methods and Technical Details
The synthesis of meta-Amorolfine-d3 involves several steps, typically starting from commercially available piperidone derivatives. The process includes reductive amination using sodium triacetoxyborohydride to form secondary amines, which can subsequently be converted into their hydrochloride salts for stability and solubility . Key synthetic steps may include:
Structure and Data
The molecular structure of meta-Amorolfine-d3 can be represented by its IUPAC name and chemical identifiers. The compound retains the core morpholine structure characteristic of amorolfine, with specific modifications that include deuterium substitution.
The presence of deuterium isotopes can influence the compound's pharmacokinetics and metabolic pathways, potentially improving its therapeutic profile .
Reactions and Technical Details
Meta-Amorolfine-d3 undergoes several chemical reactions typical for morpholine derivatives:
These reactions underscore the compound's potential as an effective antifungal agent.
Process and Data
The mechanism of action for meta-Amorolfine-d3 is primarily linked to its ability to disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis. The inhibition occurs at two enzymatic levels:
By inhibiting these enzymes, meta-Amorolfine-d3 leads to the accumulation of non-functional sterols within the fungal membrane, ultimately resulting in cell death or growth inhibition .
Physical and Chemical Properties
The physical properties of meta-Amorolfine-d3 include:
Chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent .
Scientific Uses
Meta-Amorolfine-d3 has several promising applications in scientific research:
The ongoing research into meta-Amorolfine-d3 highlights its potential as a valuable addition to antifungal therapies, especially in an era where resistance to conventional treatments is increasing .
Core Structure: meta-Amorolfine-d3 is a deuterated isotopologue of the morpholine antifungal agent amorolfine. Its base structure comprises a 2,6-dimethylmorpholine ring linked via a propyl chain to a 4-(1,1-dimethylpropyl)phenyl group (tert-pentylphenyl). The molecular formula is C₂₁H₃₂D₃NO, with a molar mass of 320.54 g/mol, reflecting a +3 Da increase over non-deuterated amorolfine (C₂₁H₃₅NO, 317.51 g/mol) [3] [9].
Deuteration Sites: Selective deuteration occurs at the ortho-methyl groups (-CH₃ → -CD₃) on the morpholine ring’s 2- and 6-positions. This targets metabolically vulnerable sites where cytochrome P450 enzymes initiate oxidation, thereby altering pharmacokinetic stability without affecting steric or electronic properties [9].
Table 1: Structural Comparison of Amorolfine and meta-Amorolfine-d3
Property | Amorolfine | meta-Amorolfine-d3 |
---|---|---|
Molecular Formula | C₂₁H₃₅NO | C₂₁H₃₂D₃NO |
Molar Mass (g/mol) | 317.51 | 320.54 |
Deuteration Position | N/A | 2x -CD₃ (morpholine ring) |
Lipophilicity (LogP) | ~5.2 | ~5.2 (theoretical) |
CAS Registry Number | 78613-35-1 | Not specified (derivative) |
Deuteration at metabolically sensitive positions leverages the kinetic isotope effect (KIE), where the C-D bond requires higher activation energy to break compared to C-H. This attenuates first-pass metabolism and extends the half-life of amorolfine and its active metabolites. In pharmacokinetic (PK) modeling, deuterated tracers like meta-Amorolfine-d3 enable:
Physicochemical Properties: Deuteration induces negligible changes in lipophilicity, pKa, or crystal packing due to isotopic mass differences. Both compounds exhibit identical solubility profiles and spectral characteristics in UV-Vis, confirming electronic structural parity [3] [9].
Metabolic Stability: In vitro hepatic microsome assays reveal a 2–3 fold reduction in clearance for meta-Amorolfine-d3 versus amorolfine. This arises from KIE-mediated inhibition of:
Table 2: Functional Impact of Deuteration on Amorolfine
Parameter | Amorolfine | meta-Amorolfine-d3 | Functional Implication |
---|---|---|---|
Hepatic Clearance | High | Reduced (2–3 fold) | Extended half-life |
Active Metabolite Exposure | Moderate | Increased | Enhanced antifungal activity duration |
MS Detectability | m/z 318 [M+H]⁺ | m/z 321 [M+H]⁺ | Unambiguous PK quantification |
Synthetic Challenges: Synthesis requires chiral resolution to retain the cis-2,6-dimethylmorpholine configuration. Key steps include:
X-ray Diffraction (XRD): Amorolfine HCl (parent) crystallizes in a monoclinic system (space group P2₁/c). Deuteration preserves unit cell dimensions but alters neutron scattering cross-sections. XRD confirms unchanged lattice parameters, validating isotopic substitution without polymorphic transitions [6].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR):
Table 3: Spectroscopic Signatures of Amorolfine vs. meta-Amorolfine-d3
Technique | Amorolfine Signal | meta-Amorolfine-d3 Signal | Interpretation |
---|---|---|---|
¹H-NMR | δ 1.15 (s, 6H, -CH₃) | Absent | Methyl deuteration |
²H-NMR | Not applicable | δ 1.15 (s) | Confirms -CD₃ presence |
FTIR (ATR) | ν 2960 cm⁻¹ (C-H) | ν 2190 cm⁻¹ (C-D) | Isotopic shift |
Raman | 2930 cm⁻¹ (C-H) | 2120 cm⁻¹ (C-D) | Complementary to FTIR |
Validation Workflow:
CAS No.: 15751-45-8
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